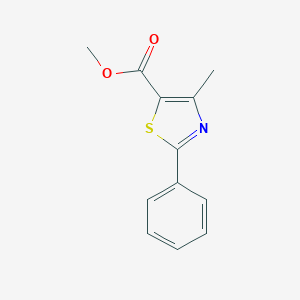

Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Übersicht

Beschreibung

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-phenylthiazole-5-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in the presence of a base such as potassium carbonate in an ethanol solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions. This reaction is critical for generating intermediates for further derivatization.

Conversion to Acid Chloride and Thioester

The carboxylic acid derivative can be activated to an acid chloride, enabling nucleophilic substitution reactions.

Hydrazinolysis to Carboxylic Acid Hydrazide

Reaction with hydrazine hydrate yields the hydrazide derivative, a precursor for heterocyclic synthesis.

Lithiation and Homologation at the 4-Methyl Group

The 4-methyl group undergoes regioselective deprotonation under strong bases, enabling alkylation or functionalization.

Nucleophilic Substitution at the Ester Group

The methyl ester participates in nucleophilic acyl substitution reactions, enabling diverse functionalization.

Radical Bromination

The methyl group undergoes radical bromination, though this pathway is less common due to stability concerns.

Cyclocondensation Reactions

The hydrazide derivative participates in cyclocondensation to form fused heterocycles.

Key Structural Insights from SAR Studies

- Ester Hydrolysis : Critical for modulating pharmacokinetic properties but often reduces bioactivity .

- 4-Methyl Functionalization : Homologation at this position enhances hydrophobic interactions in target binding (e.g., antiviral EC₅₀ = 1.2 µM for 5m ) .

- Thiazole Core Stability : Resists ring-opening under standard reaction conditions, making it a robust scaffold .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 4-methyl-2-phenylthiazole-5-carboxylate. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including liver carcinoma cells. For instance, derivatives of thiazoles have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has demonstrated antibacterial effects against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) indicating significant efficacy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance its antibacterial potency .

Synthetic Applications

Synthesis of Novel Compounds

The compound serves as a synthon in the synthesis of various thiazole-based derivatives. By reacting with different reagents, researchers have been able to create new compounds with enhanced biological activities. For example, the synthesis of thiazole-integrated pyridine derivatives using this compound has led to hybrids that exhibit better anti-breast cancer efficacy compared to standard chemotherapeutic agents .

Material Science

Development of Functional Materials

this compound is also being explored for its potential in creating functional materials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for applications in electronics and photonics. The compound's ability to form stable complexes with metals has implications for catalysis and sensor development .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of methyl 4-methyl-2-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-methyl-2-phenylthiazole-5-carboxylate:

Thiazole derivatives: Compounds such as 2-aminothiazole and 1,3,4-thiadiazole share similar structural features and biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Biologische Aktivität

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a compound that has garnered attention in recent research due to its diverse biological activities, particularly in the fields of antiviral and anticancer applications. This article will detail its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the Hantzsch condensation method, which yields the compound with good efficiency (85%-90%) . The general procedure includes the reaction of thiobenzamide with appropriate reagents to form the thiazole ring, followed by esterification to produce the methyl ester derivative.

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against flaviviruses such as dengue and yellow fever. Research indicates that derivatives of phenylthiazole can inhibit viral replication by targeting the envelope protein of these viruses. One study reported that certain thiazole derivatives exhibited significant antiviral activity with a selectivity index (TI) as high as 256, indicating a strong therapeutic potential .

The compound's structure plays a crucial role in its activity; modifications to the thiazole ring and the phenyl substituents have been shown to enhance both metabolic stability and antiviral potency. For instance, removing reactive bromomethyl groups while introducing hydrophobic tails improved selectivity and reduced toxicity .

Anticancer Activity

In addition to antiviral properties, this compound has demonstrated promising anticancer activity. A series of studies have evaluated its cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and glioblastoma (U251) cells. The compound exhibited IC50 values in the low micromolar range, comparable to established chemotherapeutic agents like doxorubicin .

Table 1 summarizes the anticancer activity of various thiazole derivatives derived from this compound:

The structure-activity relationship studies indicate that specific substitutions on the thiazole and phenyl rings significantly influence cytotoxicity. For example, compounds with dimethyl substitutions on the phenyl ring showed enhanced activity against cancer cell lines .

Case Studies

-

Antiviral Efficacy Against Flavivirus

- A study evaluated several thiazole derivatives for their ability to inhibit yellow fever virus replication in vitro. Compounds that retained a methyl ester moiety showed promising results with an EC50 value in the low micromolar range while maintaining lower cytotoxicity levels compared to lead compounds .

-

Anticancer Activity in Liver Carcinoma

- In another investigation, a series of thiazole derivatives were synthesized using this compound as a precursor. These compounds were tested against HepG2 cells, revealing several derivatives with IC50 values significantly lower than standard treatments, indicating their potential as novel anticancer agents .

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJZCEJBOOOTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578712 | |

| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189271-66-7 | |

| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.